4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15884192
Molecular Formula: C13H14BrN3O2S
Molecular Weight: 356.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrN3O2S |
|---|---|
| Molecular Weight | 356.24 g/mol |
| IUPAC Name | 4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16) |
| Standard InChI Key | SYAJHBSNUJGDTA-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-, 4-, and 5-positions. The 3-position hosts a sulfonamide group with N-benzyl and N-methyl substituents, while the 4- and 5-positions are occupied by an amino group and a bromine atom, respectively. This arrangement creates a planar aromatic system with polar and hydrophobic regions, critical for molecular recognition in biological systems.
Molecular Formula:
Molecular Weight: 356.25 g/mol
IUPAC Name: 4-amino-5-bromo-N-benzyl-N-methylpyridine-3-sulfonamide
Spectral and Physical Characteristics
While direct experimental data for this compound is limited, inferences can be drawn from analogous sulfonamides. For example:
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Infrared (IR) Spectroscopy: Expected peaks include (S=O symmetric stretch) and (S=O asymmetric stretch), consistent with sulfonamide groups .
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Nuclear Magnetic Resonance (NMR):
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 160–165°C (predicted) |
| Solubility in Water | Low (hydrophobic substituents) |
| LogP (Partition Coefficient |
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